4-(1,3-Dioxan-2-yl)phenol
Overview
Description
4-(1,3-Dioxan-2-yl)phenol is an organic compound . It has a molecular formula of C10H12O3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 4-(1,3-Dioxan-2-yl)phenol can be achieved through various methods. One approach involves the reduction of 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant . Other methods for synthesizing phenolic compounds, which could potentially be applied to 4-(1,3-Dioxan-2-yl)phenol, include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The molecular structure of 4-(1,3-Dioxan-2-yl)phenol consists of a phenol group attached to a 1,3-dioxane ring . The InChI code for this compound is 1S/C10H12O3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2 .Chemical Reactions Analysis
Phenolic compounds, such as 4-(1,3-Dioxan-2-yl)phenol, are known to exhibit various chemical reactions. They can undergo oxidation, reduction, and etherification reactions . The specific reactions that 4-(1,3-Dioxan-2-yl)phenol undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
4-(1,3-Dioxan-2-yl)phenol is a solid at room temperature . It has a molecular weight of 180.2 g/mol . The compound should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Crystal Structure Analysis
The compound 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, which is structurally related to 4-(1,3-Dioxan-2-yl)phenol, has been synthesized and studied using single crystal X-ray diffraction, confirming its structure through IR, 1H, and 13C NMR spectroscopy (Rimaz et al., 2013).
Polymer Synthesis
A study focused on synthesizing electroactive phenol-based polymers, using a similar compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, for the development of advanced materials. The polymer's structure was confirmed through various spectroscopic techniques, and its electrical conductivities were measured (Kaya & Aydın, 2012).
Magnetism in Mn(III) Polymers
Mn(III) polymers using ligands related to 4-(1,3-Dioxan-2-yl)phenol were synthesized and showed unique antiferromagnetic coupling, with one compound displaying weak ferromagnetic properties. These polymers form 2D frameworks through weak interactions, indicating potential in magnetic material research (Zhang et al., 2010).
Catalysis in Glycerol Conversion
Research on the acid-catalyzed condensation of glycerol with various aldehydes and ketones, including those related to 4-(1,3-Dioxan-2-yl)phenol, explored the potential of these reactions in producing novel platform chemicals. This study is significant for the development of renewable chemical sources (Deutsch, Martin, & Lieske, 2007).
Bond Dissociation Energy Studies
A study on the O-H bond dissociation energies of substituted phenols, which are structurally similar to 4-(1,3-Dioxan-2-yl)phenol, provides insights into their potential as antioxidants and their behavior in biological systems (Chandra & Uchimaru, 2002).
Lignin Depolymerization
The use of a mixture solvent including 1,4-dioxane for the depolymerization of lignin into high-value phenolic monomers was studied, showcasing an innovative approach to valorize lignin, a significant biomass resource (Wu et al., 2019).
Safety And Hazards
The safety information for 4-(1,3-Dioxan-2-yl)phenol indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: calling a poison center or doctor if you feel unwell (P301+P312) .
Future Directions
The future directions for 4-(1,3-Dioxan-2-yl)phenol could involve further exploration of its synthesis methods, as well as its potential applications in various industries. Given the biological activities of phenolic compounds, there could be potential for 4-(1,3-Dioxan-2-yl)phenol in pharmaceutical or other applications .
properties
IUPAC Name |
4-(1,3-dioxan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZGYLATOWPKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345058 | |
Record name | 4-(1,3-Dioxan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxan-2-yl)phenol | |
CAS RN |
6052-80-8 | |
Record name | 4-(1,3-Dioxan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.